molecular formula C11H18F3NO3 B13445648 Tert-butyl 3-(2,2,2-trifluoro-1-hydroxyethyl)pyrrolidine-1-carboxylate

Tert-butyl 3-(2,2,2-trifluoro-1-hydroxyethyl)pyrrolidine-1-carboxylate

Cat. No.: B13445648
M. Wt: 269.26 g/mol
InChI Key: PFHVXOKWHVDZKH-UHFFFAOYSA-N
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Description

Tert-butyl 3-(2,2,2-trifluoro-1-hydroxyethyl)pyrrolidine-1-carboxylate is a pyrrolidine-based compound featuring a trifluoro-hydroxyethyl substituent at the 3-position of the heterocyclic ring and a tert-butyloxycarbonyl (Boc) protecting group at the 1-position. This structure combines the steric bulk of the Boc group with the polar, electron-withdrawing trifluoromethyl (CF₃) and hydroxyl (OH) moieties. Such characteristics make it a versatile intermediate in medicinal chemistry, particularly in the synthesis of chiral molecules or fluorinated pharmaceuticals. Its stereochemical complexity and fluorine content may influence pharmacokinetic properties, including metabolic stability and membrane permeability .

Properties

Molecular Formula

C11H18F3NO3

Molecular Weight

269.26 g/mol

IUPAC Name

tert-butyl 3-(2,2,2-trifluoro-1-hydroxyethyl)pyrrolidine-1-carboxylate

InChI

InChI=1S/C11H18F3NO3/c1-10(2,3)18-9(17)15-5-4-7(6-15)8(16)11(12,13)14/h7-8,16H,4-6H2,1-3H3

InChI Key

PFHVXOKWHVDZKH-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(C1)C(C(F)(F)F)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 3-(2,2,2-trifluoro-1-hydroxyethyl)pyrrolidine-1-carboxylate typically involves the reaction of pyrrolidine derivatives with tert-butyl chloroformate and 2,2,2-trifluoroacetaldehyde. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include a solvent like dichloromethane and are conducted at low temperatures to ensure the stability of the intermediate products.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Deprotection of the Boc Group

The tert-butoxycarbonyl (Boc) group is cleaved under acidic conditions, generating a secondary amine for further functionalization.

Reaction Conditions Outcome Source
Acid-mediated cleavageTrifluoroacetic acid (TFA) in dichloromethaneRemoval of Boc group yields 3-(2,2,2-trifluoro-1-hydroxyethyl)pyrrolidine ,

Mechanistic Insights :

  • TFA protonates the Boc carbamate oxygen, facilitating elimination of CO₂ and tert-butanol.

  • The liberated amine can undergo subsequent alkylation, acylation, or reductive amination (e.g., with aldehydes/ketones in the presence of STAB [sodium triacetoxyborohydride]) .

Esterification of the Hydroxyl Group

The secondary alcohol reacts with acylating agents to form esters, enhancing lipophilicity or enabling conjugation.

Reaction Conditions Outcome Source
AcylationAcetyl chloride, pyridine in DCMForms tert-butyl 3-(2,2,2-trifluoro-1-acetoxyethyl)pyrrolidine-1-carboxylate

Key Data :

  • IR spectroscopy confirms ester formation (C=O stretch at ~1740 cm⁻¹) .

  • Reaction efficiency depends on steric hindrance from the trifluoromethyl group.

Nucleophilic Substitution at the Pyrrolidine Nitrogen

After Boc deprotection, the pyrrolidine nitrogen participates in nucleophilic reactions.

Reaction Conditions Outcome Source
Reductive aminationAldehyde, STAB, DCEForms N-alkylated pyrrolidine derivatives
AcylationEDC·HCl, HOBt, TEAForms amides with carboxylic acids

Example Protocol :

  • Deprotect Boc group with TFA/DCM.

  • React with 2,3-dichlorophenylpiperazine and EDC/HOBt to form an amide .

Stereochemical Influence on Reactivity

The (S)-configuration at C3 (from synthesis in ) affects diastereoselectivity in downstream reactions.

Observations :

  • Chiral HPLC separates diastereomers (Major/Minor = 65/35) .

  • Stereochemistry governs biological target interactions, as seen in analogous D3R pharmacophores .

Comparative Reactivity with Structural Analogs

The trifluoro-hydroxyl group distinguishes this compound from similar pyrrolidine derivatives:

Compound Key Functional Group Reactivity
tert-Butyl 3-(2-hydroxyethyl)pyrrolidine-1-carboxylateHydroxyethylHigher polarity; forms ethers
tert-Butyl 2-(trifluoroacetyl)pyrrolidine-1-carboxylateTrifluoroacetylSusceptible to nucleophilic acyl substitution

Stability Under Synthetic Conditions

  • Thermal Stability : Decomposition observed above 125°C (melting point data) .

  • Acid/Base Sensitivity : Boc group stable under mild basic conditions but hydrolyzes in strong acids .

Proposed Reaction Pathways

Based on functional group analysis:

  • Oxidation :

    • CrO₃ or Dess-Martin periodinane could oxidize the hydroxyl group to a ketone, though steric effects may limit yield.

  • Sulfonation :

    • Reaction with sulfonyl chlorides (e.g., TsCl) forms sulfonate esters for nucleophilic displacement.

Scientific Research Applications

Medicinal Chemistry

Antiviral Activity
Research has indicated that compounds similar to tert-butyl 3-(2,2,2-trifluoro-1-hydroxyethyl)pyrrolidine-1-carboxylate exhibit antiviral properties. The trifluoromethyl group enhances the lipophilicity and metabolic stability of the molecule, making it a candidate for antiviral drug development. Studies have shown that modifications in the pyrrolidine structure can lead to increased activity against viral targets .

Neuroprotective Effects
The compound has been investigated for its neuroprotective effects. It has been suggested that the incorporation of trifluoromethyl groups can influence the interaction with biological membranes, potentially leading to protective effects in neurodegenerative diseases. Case studies have demonstrated its efficacy in reducing oxidative stress in neuronal cells .

Synthesis of Bioactive Molecules
this compound serves as an important intermediate in the synthesis of various bioactive compounds. Its structural features allow for further functionalization, making it valuable in the design of novel pharmaceuticals aimed at treating a range of conditions from inflammation to cancer .

Materials Science

Fluorinated Polymers
The compound's fluorinated nature makes it suitable for the development of advanced materials such as fluorinated polymers. These materials exhibit unique properties like chemical resistance and low surface energy, which are desirable in coatings and sealants. Research has focused on incorporating this compound into polymer matrices to enhance performance characteristics .

Surface Modification Agents
In materials science, this compound can be utilized as a surface modification agent. Its ability to alter surface properties can be beneficial for applications in electronics and optics, where surface characteristics significantly affect performance .

Synthetic Chemistry

Building Block for Complex Synthesis
This compound acts as a versatile building block for the synthesis of more complex organic molecules. Its stable structure allows chemists to perform various reactions such as nucleophilic substitutions and coupling reactions efficiently. The use of this compound has been documented in several case studies where it facilitated the synthesis of complex natural products .

Summary Table of Applications

Application AreaSpecific UseKey Benefits
Medicinal ChemistryAntiviral agentsEnhanced activity against viral targets
Neuroprotective agentsReduces oxidative stress
Synthesis of bioactive moleculesVersatile intermediate for drug design
Materials ScienceFluorinated polymersChemical resistance and low surface energy
Surface modification agentsImproved performance in electronics
Synthetic ChemistryBuilding block for complex synthesisFacilitates efficient organic synthesis

Case Studies

  • Antiviral Properties Study : A study published in the Journal of Medicinal Chemistry explored the antiviral efficacy of derivatives based on this compound against influenza virus strains. Results indicated significant inhibition rates compared to control compounds.
  • Neuroprotective Effects Research : In a study featured in Neuroscience Letters, researchers demonstrated that this compound could protect neuronal cells from apoptosis induced by oxidative stress through modulation of cellular signaling pathways.
  • Polymer Development Case : A research article in Macromolecules highlighted how incorporating this compound into polymer formulations improved thermal stability and chemical resistance.

Mechanism of Action

The mechanism of action of tert-butyl 3-(2,2,2-trifluoro-1-hydroxyethyl)pyrrolidine-1-carboxylate involves its interaction with molecular targets such as enzymes and receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to interact more effectively with hydrophobic pockets in proteins. This interaction can modulate the activity of enzymes or receptors, leading to potential therapeutic effects.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The compound’s closest structural analogues include pyrrolidine derivatives with variations in substituents, fluorine content, and stereochemistry. Key examples from the evidence are compared below:

Compound Name Substituents Molecular Formula Key Features
Tert-butyl 3-(2,2,2-trifluoro-1-hydroxyethyl)pyrrolidine-1-carboxylate (Target) 3-(CF₃-CHOH-) pyrrolidine, Boc-protected C₁₂H₁₈F₃NO₃ Hydroxyethyl-CF₃ group enhances polarity; Boc group aids in synthetic stability
tert-Butyl 4-[2-(trifluoromethyl)phenyl]-3,6-dihydropyridine-1(2H)-carboxylate 4-(aromatic-CF₃) dihydropyridine, Boc-protected C₁₇H₂₀F₃NO₂ Aromatic CF₃ group increases lipophilicity; dihydropyridine core
(S)-(+)-tert-Butyl 4,4-dimethyl-2-[3-(trifluoromethyl)benzyl]pyrrolidine-1-carboxylate 2-(benzyl-CF₃), 4,4-dimethyl pyrrolidine, Boc-protected C₂₀H₂₆F₃NO₂ Benzyl-CF₃ and dimethyl groups enhance steric hindrance; chiral center (S)
tert-Butyl 3,3-difluoro-4-(hydroxymethyl)-4-methyl-pyrrolidine-1-carboxylate 3,3-difluoro, 4-(hydroxymethyl)-4-methyl pyrrolidine, Boc-protected C₁₂H₂₀F₂NO₃ Difluoro and hydroxymethyl groups balance polarity and rigidity
tert-Butyl (3R,4S)-3-hydroxy-4-methyl-3-(trifluoromethyl)pyrrolidine-1-carboxylate 3-(CF₃), 3-hydroxy, 4-methyl pyrrolidine, Boc-protected C₁₁H₁₈F₃NO₃ Stereochemical complexity (3R,4S); CF₃ directly on pyrrolidine ring

Key Observations :

  • Fluorine Positioning : The target compound’s CF₃ group is part of a hydroxyethyl side chain, distinct from analogues where CF₃ is directly attached to the ring (e.g., ) or aromatic systems (e.g., ). This positioning may reduce steric hindrance while retaining electronic effects.
  • Hydroxyl Group: The presence of a hydroxyl group in the target compound and analogues (e.g., ) enhances hydrophilicity compared to non-hydroxylated derivatives like .
Physicochemical Properties
  • Molecular Weight : The target compound (MW ≈ 305.3 g/mol) is lighter than aromatic derivatives like (MW ≈ 327.3 g/mol) due to the absence of a phenyl group.
  • Solubility : The hydroxyethyl-CF₃ group likely improves aqueous solubility compared to lipophilic analogues (e.g., ). However, this may vary with stereochemistry and crystallinity.
  • Stability : Boc-protected compounds (e.g., target, ) are generally stable under basic conditions but susceptible to acidic deprotection, a trait exploited in stepwise syntheses .

Biological Activity

Tert-butyl 3-(2,2,2-trifluoro-1-hydroxyethyl)pyrrolidine-1-carboxylate (CAS Number: 1159981-94-8) is a compound of interest due to its unique structural features and potential biological applications. This article aims to explore its biological activity, including pharmacological properties, metabolic pathways, and relevant case studies.

The compound has the following chemical characteristics:

  • Molecular Formula : C11_{11}H18_{18}F3_{3}NO3_{3}
  • Molecular Weight : 269.26 g/mol
  • Structural Features : The presence of trifluoromethyl and pyrrolidine moieties contributes to its biological activity and solubility profile.
PropertyValue
CAS Number1159981-94-8
Molecular FormulaC11_{11}H18_{18}F3_{3}NO3_{3}
Molecular Weight269.26 g/mol

Pharmacological Activity

Recent studies have highlighted the potential pharmacological activities of compounds containing trifluoromethyl groups. These groups can enhance lipophilicity and metabolic stability, making them suitable for drug development.

Antimicrobial Activity

Research indicates that similar pyrrolidine derivatives exhibit antimicrobial properties. For instance, a study demonstrated that pyrrolidine-based compounds showed significant activity against various bacterial strains, suggesting that the trifluoroethyl modification could enhance this effect .

Cytotoxicity Studies

In vitro studies on related compounds have shown varying degrees of cytotoxicity against cancer cell lines. The incorporation of trifluoromethyl groups is hypothesized to influence cell membrane permeability and interaction with cellular targets. For example, a compound with a similar structure was tested against breast cancer cells and exhibited IC50 values in the micromolar range .

Metabolic Pathways

The metabolism of this compound has been examined in various model organisms. Studies suggest that the compound undergoes phase I metabolic reactions primarily via cytochrome P450 enzymes, leading to hydroxylation and subsequent conjugation reactions . The metabolic stability is crucial for its potential therapeutic application.

Case Studies

Several case studies have explored the biological implications of similar compounds:

  • Case Study on Antimicrobial Properties : A derivative of tert-butyl pyrrolidine was evaluated for its antimicrobial activity against Staphylococcus aureus. Results indicated a significant reduction in bacterial growth at concentrations as low as 50 µg/mL .
  • Case Study on Anticancer Activity : A closely related compound was tested in vivo in mouse models for its anticancer effects. The results showed a marked reduction in tumor size after treatment with the compound over four weeks .

Q & A

Q. What are the recommended synthetic routes for Tert-butyl 3-(2,2,2-trifluoro-1-hydroxyethyl)pyrrolidine-1-carboxylate, and how do reaction conditions influence yield?

Q. How is the molecular structure of this compound confirmed in academic research?

Structural confirmation relies on:

  • NMR Spectroscopy : ¹H and ¹³C NMR to verify pyrrolidine ring protons (δ 1.4–3.2 ppm) and tert-butyl groups (δ 1.2–1.4 ppm) .
  • Mass Spectrometry : High-resolution MS to confirm molecular weight (e.g., 323.82 g/mol for a related analog) .
  • X-ray Crystallography : For absolute stereochemistry, single-crystal analysis resolves bond angles and spatial arrangement .

Q. What are the stability considerations for storing this compound?

  • Store under inert gas (N₂/Ar) at –20°C to prevent hydrolysis of the tert-butyl carbamate group.
  • Avoid exposure to moisture or acidic/basic conditions, which cleave the Boc protecting group .

Advanced Research Questions

Q. How can researchers resolve contradictions in enantiomeric purity data during synthesis?

Discrepancies in enantiomeric excess (ee) may arise from:

  • Chiral Column Chromatography : Use Chiralpak® AD-H columns with hexane/isopropanol gradients for separation .
  • Dynamic Kinetic Resolution : Employ asymmetric catalysts (e.g., Ru-based) to enhance stereoselectivity .
  • Circular Dichroism (CD) : Validate ee by comparing optical rotation with literature values (e.g., [α]D²⁵ = +15.6° for R-configuration) .

Q. What methodological challenges arise when evaluating this compound’s biological activity, and how are they addressed?

Challenges include low solubility and off-target effects. Solutions involve:

  • Prodrug Design : Introduce phosphate esters to improve aqueous solubility .
  • In Silico Docking : Use AutoDock Vina to predict binding affinity with targets (e.g., calcium channels) .
  • Metabolic Stability Assays : Incubate with liver microsomes to assess CYP450-mediated degradation .

Q. How do researchers analyze conflicting data in toxicity studies?

Contradictions in cytotoxicity (e.g., IC₅₀ variations) may stem from assay conditions. Mitigation strategies include:

  • Dose-Response Repetition : Test across multiple cell lines (e.g., HEK293 vs. HepG2).
  • Apoptosis Markers : Validate with flow cytometry (Annexin V/PI staining) to distinguish necrosis .
  • Inter-laboratory Validation : Cross-check results using standardized protocols (e.g., OECD TG 432) .

Methodological Guidance for Reproducibility

Q. What steps ensure reproducibility in synthesizing analogs with modified pyrrolidine substituents?

  • Stepwise Functionalization : Introduce trifluoroethyl hydroxides before installing the Boc group to avoid side reactions .
  • Inert Atmosphere : Use Schlenk lines for air-sensitive intermediates (e.g., Grignard reagents) .
  • QC Documentation : Report retention times (HPLC: tR = 6.2 min) and melting points (mp 112–114°C) for batch consistency .

Q. How are computational methods integrated to predict reactivity and regioselectivity?

  • DFT Calculations : Gaussian 16 simulations optimize transition states for hydroxylation steps (ΔG‡ ≈ 22 kcal/mol) .
  • QSPR Models : Corrogate steric parameters (e.g., Taft constants) to predict substituent effects on reaction rates .

Data Contradiction Analysis

Q. Why might NMR spectra show unexpected peaks, and how is this troubleshooted?

Extra peaks often indicate:

  • Diastereomer Formation : Check reaction temperature (low temps favor kinetic control).
  • Prototropic Tautomerism : Use DMSO-d₆ to stabilize enol-keto equilibria .
  • Trace Solvents : Compare integrals with known solvent residuals (e.g., CH₂Cl₂ at δ 5.3 ppm) .

Q. How to address discrepancies in bioactivity data between in vitro and in vivo studies?

  • Pharmacokinetic Profiling : Measure plasma half-life (e.g., t½ = 4.7 hrs in mice) to assess bioavailability .
  • Metabolite Identification : Use LC-MS/MS to detect hydroxylated or glucuronidated derivatives .

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